Cas no 83-72-7 (Lawsone)

Lawsone is a naphthoquinone dye, which is isolated from the leaves of Lawsonia inermis and has antibacterial and antioxidant activities
Lawsone structure
Lawsone structure
Lawsone
83-72-7
C10H6O3
174.152842998505
MFCD00001678
34303
6755

Lawsone Properties

Names and Identifiers

    • 2-Hydroxynaphthalene-1,4-dione
    • C.I. 75480~Lawsone
    • lawsone (2-hydroxy-1,4-naphthoquinone)
    • Natural Orange 6
    • 2-Hydroxy-1,4-naphthoquinone
    • C.I. 75480
    • Lawsone
    • 2-Hydroxy-1,4-naphoquinone
    • 2-Hydroxy-1.4-naphthoquinone
    • LAWSONE(P)
    • LAWSONE(RG)
    • 2-Hydroxy-1,4-naphthalenedione
    • 2-Hydroxy-p-naphthoquinone
    • Natural orange 6
    • 2-Hydroxynaphthoquinone
    • Henna
    • Mehendi
    • Mendi
    • Lawson
    • HANA
    • Flower of paradise
    • C.I. Natural Orange 6
    • 1,4-Naphthalenedione, 2-hydroxy-
    • Lawsonia alba
    • Henna leaves
    • 1,4-Naphthoquinone, 2-hydroxy-
    • 2-hydroxy-1,4-dihydronaphthalene-1,4-dione
    • 2-HYDROXY-
    • 1,4-Naphthoquinone, 2-hydroxy- (6CI, 8CI)
    • 2-Hydroxy-1,4-naphthalenedione (ACI)
    • 1,4-Dihydro-1,4-dioxo-2-hydroxynaphthalene
    • Henna (dye)
    • NSC 27285
    • NSC 52500
    • NSC 8625
    • Pakarli
    • Q 0
    • Quino Power 20
    • Quino Power LSN
    • Quinoexter 2014
    • Quinoexter QE 2014
    • +Expand
    • MFCD00001678
    • CSFWPUWCSPOLJW-UHFFFAOYSA-N
    • 1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,12H
    • O=C1C2C(=CC=CC=2)C(=O)C(O)=C1
    • 1565260

Computed Properties

  • 174.031694g/mol
  • 0
  • 0.9
  • 1
  • 3
  • 0
  • 174.031694g/mol
  • 174.031694g/mol
  • 54.4Ų
  • 13
  • 291
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3
  • 0
  • 174.15

Experimental Properties

  • 1.50750
  • 54.37000
  • 5393
  • 1.5036 (estimate)
  • 2 g/L (20 ºC)
  • 339.9°C at 760 mmHg
  • 192-195 °C (dec.) (lit.)
  • 192
  • less than 1 mg/mL at 66° F (NTP, 1992)
  • Bright yellow prismatic crystals.
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Soluble in water and glacial acetic acid
  • 75480
  • 1.2346 (rough estimate)

Lawsone Security Information

  • GHS07 GHS07
  • QL8200000
  • 3
  • S26-S37/39-S36/37/39
  • II
  • R22; R36; R68
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Sealed in dry,Room Temperature
  • 36/37/38
  • Warning
  • Yes

Lawsone Customs Data

  • 2914690090
  • China Customs Code:

    2914690090

    Overview:

    2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Summary:

    2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Lawsone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036YA-5g
2-Hydroxynaphthalene-1,4-dione
83-72-7 98%
5g
$14.00 2024-04-21
A2B Chem LLC
AB48178-5g
2-Hydroxy-1,4-naphthoquinone
83-72-7 95+%
5g
$16.00 2024-04-19
abcr
AB117296-10g
2-Hydroxy-1,4-naphthoquinone, 98%; .
83-72-7 98%
10g
€58.10
Alichem
A219003782-100g
2-Hydroxy-1,4-naphoquinone
83-72-7 98%
100g
$183.00 2023-09-01
Apollo Scientific
OR11196-5g
2-Hydroxy-1,4-naphthoquinone
83-72-7 95%
5g
£40.00 2023-09-02
Chemenu
CM141304-25g
2-hydroxynaphthoquinone
83-72-7 95+%
25g
$115 2022-08-31
ChemScence
CS-0022764-500mg
Lawsone
83-72-7
500mg
$55.0 2021-09-02
ChromaDex Standards
ASB-00012091-100-100mg
LAWSONE
83-72-7
100mg
$76.00
DC Chemicals
DCZ-278-20 mg
2-Hydroxy-1,4-naphoquinone
83-72-7 >98%
20mg
$280.0 2022-03-01
Enamine
EN300-20637-0.05g
2-hydroxy-1,4-dihydronaphthalene-1,4-dione
83-72-7 96%
0.05g
$19.0 2023-09-16

Lawsone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid
Reference
Regiospecific synthesis of hydroxyquinones and related compounds from 3-tert-butoxycyclobutene-1,2-dione
Heerding, Julia M.; et al, Journal of Organic Chemistry, 1991, 56(12), 4048-50

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Catalysts: Manganate(4-), chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κ… Solvents: Water ;  25 °C; 15 min, 22 °C
Reference
Selective oxidation of 2-naphthol to 2-hydroxy-1,4-naphthoquinone with hydrogen peroxide catalyzed by 5,10,15,20-tetrakis(p-sulfonatophenyl)porphinatomanganese(III) chloride in aqueous solution.
Hassanein, M.; et al, Catalysis Communications, 2017, 97, 134-137

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  o-Xylene
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
Preparation of 2-hydroxy-1,4-naphthoquinone
, Japan, , ,

Synthetic Circuit 4

Reaction Conditions
Reference
Reaction of 1,4-naphthoquinone α-oxide with hydrochloric and hydrobromic acids
Bobrov, A. I.; et al, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1979, 45(9), 900-1

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  15 min, rt; 1 h, 45 - 50 °C; 45 °C → 25 °C
1.2 Solvents: Methanol ,  Water ;  60 °C
Reference
Production method of 2-hydroxynaphthoquinone-1,4
, Poland, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide ,  Oxygen Catalysts: Polyethylene glycol ,  Rhenium carbonyl Solvents: 1,2-Dimethoxyethane
Reference
Oxidation of cyclic ketones catalyzed by polyethylene glycol and rhenium carbonyl under basic and exceptionally mild conditions
Osowska-Pacewicka, Krystyna; et al, Journal of Organic Chemistry, 1988, 53(4), 808-10

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol
Reference
Quinones. VII. New routes to 2-hydroxy-1,4-naphthaquinones
Baillie, A. C.; et al, Journal of the Chemical Society [Section] C: Organic, 1966, (23), 2184-6

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Naphtho[2,3-b]furan-4,9-dione synthesis via palladium-catalyzed reverse hydrogenolysis
Li, Jimei; et al, Chemical Communications (Cambridge, 2019, 55(16), 2348-2351

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Water
Reference
Oxidative and oxidative-hydrolytic transformations of organic molecules. IV. Oxidative-hydrolytic changes of 2-methyl-1,4-naphthoquinone oxide
Shchukina, L. A.; et al, Zhurnal Obshchei Khimii, 1949, 19, 183-92

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors
Cui, Jiahua ; et al, European Journal of Medicinal Chemistry, 2021, 225,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  50 min, reflux
1.2 Reagents: Sulfuric acid ,  Water ,  Potassium dichromate ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min, 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis of lawsone as dye
Li, Hong; et al, Advanced Materials Research (Durnten-Zurich, 2012, 550, 550-553

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 70 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
Reference
Design, synthesis and activity of BBI608 derivatives targeting on stem cells
Zhou, Qifan; et al, European Journal of Medicinal Chemistry, 2018, 151, 39-50

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  3 h, 40 °C
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis of pharmacologically important naphthoquinones and anticancer activity of 2-benzyllawsone through DNA topoisomerase-II inhibition
Kumar, Balagani Sathish; et al, Bioorganic & Medicinal Chemistry, 2017, 25(4), 1364-1373

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Synthesis and antioxidant activity of novel series of naphthoquinone derivatives attached to benzothiophene moiety
Gouda, Moustafa A.; et al, Medicinal Chemistry (Los Angeles, 2013, 3(2), 228-232

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Reactions of N-sulfinylarylamines with 1,4-benzoquinone and 1,4-naphthoquinone: synthesis of N-arylsulfinamoyl quinones and their hydrolysis to hydroxyquinones
Amarasekara, Ananda S.; et al, Journal of the Chemical Society, 1995, (13), 1653-8

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Acetic anhydride Catalysts: Sulfuric acid ;  8 h, 10 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors
Cui, Jiahua ; et al, European Journal of Medicinal Chemistry, 2021, 225,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ruthenium (Polymer-supported RuII-Pheox) Solvents: Dichloromethane ;  2 h, 1 atm, 25 °C
Reference
Aerobic oxidation of dihydroxyarenes substrates catalyzed by polymer-supported RuII-Pheox/silica-gel: a beneficial route for purification of industrial water
Abu-Elfotoh, Abdel-Moneim, Letters in Organic Chemistry, 2022, 19(3), 236-243

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Carbamide peroxide Solvents: tert-Butanol ;  24 h, rt; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
One-pot Synthesis of 2-Hydroxy-1,4-Naphthoquinone (Lawsone)
Sivakumar, Dhanavel; et al, Current Organic Synthesis, 2019, 16(3), 431-434

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol
Reference
Oxidation of naphthol with hydroperoxide catalyzed by metalloporphyrins. (II) Mechanism for preparation of 2-hydroxy-1,4-naphthaqinone
Yan, Yan; et al, Gaodeng Xuexiao Huaxue Xuebao, 2000, 21(1), 108-111

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen ,  Zirconium phosphate Catalysts: Iron(III) phthalocyanine Solvents: 1,4-Dioxane ,  Water
Reference
Supported metalated phthalocyanine as catalyst for oxidation by molecular oxygen. Synthesis of quinones and carbonyl compounds
Villemin, Didier; et al, Synthetic Communications, 2002, 32(10), 1501-1515

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Potassium superoxide Solvents: Toluene ,  Tetrahydrofuran
Reference
Reactivity of potassium superoxide in heterogeneous phase. Oxidation of naphthalenediols to hydroxynaphthoquinones
De Min, Martine; et al, Tetrahedron, 1992, 48(10), 1869-82

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: 1-Imino-1H-isoindol-3-amine ,  Oxygen Catalysts: Cobalt (cobalt-exchanged montmorillonite K10) Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
Reference
Activated zeolites and heteropolyacids: an efficient catalysts for the synthesis of triacetoxyaromatic precursors of hydroxyquinones
Hadjila, Dokari; et al, Asian Journal of Chemistry, 2013, 25(11), 6112-6116

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Potassium superoxide Solvents: Toluene ,  Tetrahydrofuran
Reference
Reactivity of potassium superoxide in heterogeneous phase. Oxidation of naphthalenediols to hydroxynaphthoquinones
De Min, Martine; et al, Tetrahedron, 1992, 48(10), 1869-82

Synthetic Circuit 24

Reaction Conditions
Reference
Example of the reaction at the solid-liquid interface: oxidation of naphthalenediols by potassium superoxide
Vidril-Robert, Daniele; et al, Tetrahedron Letters, 1984, 25(5), 529-32

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 15 - 20 h, rt
Reference
An efficient C-C bond cleavage of 1,2-diols using tetraethylammonium superoxide
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (8), 1347-1351

Synthetic Circuit 26

Reaction Conditions
Reference
Photochemical reactivity of α-sulfonyloxy enones: an easy method for arylation of 1,2-diketones
Feigenbaum, Alexandre; et al, Journal of Organic Chemistry, 1984, 49(13), 2355-60

Synthetic Circuit 27

Reaction Conditions
Reference
Photochemistry of 2-arenesulfonyloxy-2-cyclohexenone. A convenient α-arylation of 1,2-cyclohexanediones
Feigenbaum, Alexander; et al, Tetrahedron Letters, 1979, (6), 537-40

Synthetic Circuit 28

Reaction Conditions
Reference
Oxidation of tetralones by potassium superoxide solubilized by crown ether
Hocquaux, Michel; et al, Tetrahedron Letters, 1984, 25(5), 533-6

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide ,  Oxygen Catalysts: Polyethylene glycol ,  Rhenium carbonyl Solvents: 1,2-Dimethoxyethane
Reference
Oxidation of cyclic ketones catalyzed by polyethylene glycol and rhenium carbonyl under basic and exceptionally mild conditions
Osowska-Pacewicka, Krystyna; et al, Journal of Organic Chemistry, 1988, 53(4), 808-10

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Erbium chloride Solvents: Methanol ,  Water ;  45 min, 60 °C
1.2 Reagents: Ammonia Solvents: Water ;  3 h, pH 5 - 6, 60 °C
Reference
Spectral and antibacterial investigations of Er(III) Juglonates
Shinde, Vishwambhar P.; et al, International Journal of ChemTech Research, 2017, 10(3), 740-748

Synthetic Circuit 31

Reaction Conditions
Reference
Photochemical reaction of 2-bromo-3-methoxy-1,4-naphthoquinone with silylenol ether - one-pot synthesis of polycyclic aromatic compounds
Maruyama, Kazuhiro; et al, Heterocycles, 1981, 16(11), 1963-74

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Reference
2-Hydroxy-1,4-naphthoquinone
Fieser, L. F.; et al, Organic Syntheses, 1941, 21, 56-9

Lawsone Raw materials

Lawsone Preparation Products

Lawsone Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:83-72-7)Lawsone
CL15073
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:36
discuss personally

Lawsone Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:83-72-7)2-Hydroxy-1,4-naphoquinone
sfd5926
99.9%
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Amadis Chemical Company Limited
(CAS:83-72-7)Lawsone
A840637
99%
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